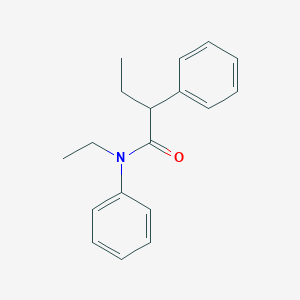
N-ethyl-N,2-diphenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N,2-diphenylbutanamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become the most effective and commonly used insect repellent worldwide.
Mécanisme D'action
DEET works by interfering with the olfactory receptors of insects, making it difficult for them to detect human scent. It also acts as an irritant, causing insects to avoid contact with the treated skin.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is generally considered safe for use. However, studies have shown that prolonged exposure to high concentrations of DEET can cause skin irritation, headaches, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in laboratory experiments as a standard insect repellent. Its effectiveness and low toxicity make it an ideal choice for use in research. However, its use is limited by its potential to interfere with other chemical reactions and its potential to cause skin irritation in laboratory animals.
Orientations Futures
There is ongoing research into the development of new insect repellents that are more effective and have fewer side effects than DEET. One area of focus is the use of natural compounds such as essential oils and plant extracts as insect repellents. Another area of research is the development of new formulations of DEET that are more effective and less irritating to the skin. Additionally, there is ongoing research into the mechanisms of insect olfaction, which may lead to the development of new insect repellents that are more targeted and effective.
Méthodes De Synthèse
DEET is synthesized through a multistep process involving the condensation of ethyl acetoacetate with benzaldehyde, followed by reduction and acylation. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties, and its use in preventing mosquito-borne diseases such as malaria, dengue fever, and West Nile virus has been well-documented. It is also used in the prevention of tick-borne diseases such as Lyme disease.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-ethyl-N,2-diphenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-3-17(15-11-7-5-8-12-15)18(20)19(4-2)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
Clé InChI |
SGWNKAMYBLCHTC-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)

![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)